molecular formula C8H18N2O4S B13167509 5-Amino-3-methyl-6-sulfamoylheptanoic acid

5-Amino-3-methyl-6-sulfamoylheptanoic acid

Cat. No.: B13167509
M. Wt: 238.31 g/mol
InChI Key: GSRQJEUVGYVDIK-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-6-sulfamoylheptanoic acid is a compound with the molecular formula C8H18N2O4S and a molecular weight of 238.30 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methyl-6-sulfamoylheptanoic acid involves multiple steps, typically starting with the preparation of the heptanoic acid backbone, followed by the introduction of the amino and sulfamoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-6-sulfamoylheptanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

5-Amino-3-methyl-6-sulfamoylheptanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-6-sulfamoylheptanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-methyl-6-sulfamoylheptanoic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its combination of amino and sulfamoyl groups makes it particularly versatile for various applications in research and industry.

Properties

Molecular Formula

C8H18N2O4S

Molecular Weight

238.31 g/mol

IUPAC Name

5-amino-3-methyl-6-sulfamoylheptanoic acid

InChI

InChI=1S/C8H18N2O4S/c1-5(4-8(11)12)3-7(9)6(2)15(10,13)14/h5-7H,3-4,9H2,1-2H3,(H,11,12)(H2,10,13,14)

InChI Key

GSRQJEUVGYVDIK-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C(C)S(=O)(=O)N)N)CC(=O)O

Origin of Product

United States

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